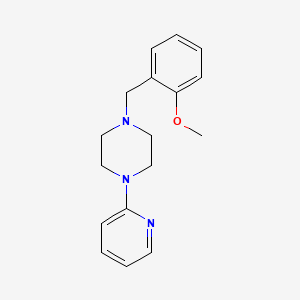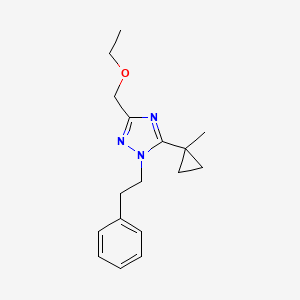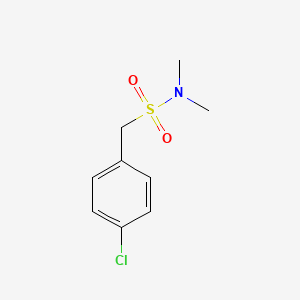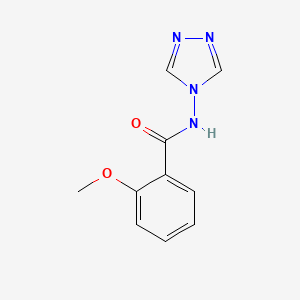
N-benzyl-2-(dimethylamino)-N-(2-hydroxyethyl)-6-(2-methylphenyl)nicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis The synthesis of nicotinamide derivatives often involves complex reactions that yield compounds with potential biological activities. For example, nicotinamide-based compounds have been synthesized to explore their inhibitory activities against specific enzymes or for their anticancer properties, demonstrating the versatility of nicotinamide as a core structure for developing pharmacologically active agents (Kamal et al., 2014). Similarly, the preparation of deuterated nicotinoylating agents illustrates the adaptability of nicotinamide structures for specific scientific applications (Tsumoto et al., 2003).
Molecular Structure Analysis The molecular structure of nicotinamide derivatives is key to their chemical behavior and biological activity. X-ray crystallography and other structural determination methods provide insights into the arrangement of atoms within these molecules, which is crucial for understanding their mechanism of action. For instance, the structure of N-[(dimethylamino)methylidene]-4-[1-(4-nitrophenyl)-1H-tetrazol-5-yl]benzenesulfonamide, a compound with a nicotinamide-like core, was determined by X-ray crystallography, revealing significant details about its molecular geometry and potential for intermolecular interactions (Al-Hourani et al., 2016).
Chemical Reactions and Properties Nicotinamide derivatives participate in various chemical reactions, contributing to their diverse chemical properties. These compounds can act as inhibitors for enzymes, showing the importance of their chemical reactivity in biological systems. For example, analogues of nicotinamide have been investigated for their role as inhibitors of nicotinamide phosphoribosyltransferase (Nampt), a key enzyme in NAD+ biosynthesis, demonstrating the potential therapeutic applications of these compounds (Lockman et al., 2010).
Physical Properties Analysis The physical properties of nicotinamide derivatives, such as solubility and stability, are influenced by their molecular structure. These properties are crucial for the practical application of these compounds in pharmaceutical formulations. Nicotinamide itself is known for its solubility in water and its ability to enhance the solubility of other compounds, which is beneficial in the development of drug delivery systems (Nicoli et al., 2008).
properties
IUPAC Name |
N-benzyl-2-(dimethylamino)-N-(2-hydroxyethyl)-6-(2-methylphenyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O2/c1-18-9-7-8-12-20(18)22-14-13-21(23(25-22)26(2)3)24(29)27(15-16-28)17-19-10-5-4-6-11-19/h4-14,28H,15-17H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKPNMZGYTRSEGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NC(=C(C=C2)C(=O)N(CCO)CC3=CC=CC=C3)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-[(2,4-dimethyl-5,6-dihydrofuro[2,3-d]pyrimidin-6-yl)methyl]-8-azaspiro[4.5]decane-7,9-dione](/img/structure/B5640311.png)





![1,3-dimethyl-N-{[4-(methylsulfonyl)morpholin-2-yl]methyl}-1H-pyrazolo[3,4-d][1,3]thiazol-5-amine](/img/structure/B5640362.png)

![1-(4-fluorophenyl)-N-{[5-(2-furyl)-3-isoxazolyl]methyl}cyclopropanecarboxamide](/img/structure/B5640382.png)
![1-[(dimethylamino)(3-fluorophenyl)acetyl]-4-phenyl-4-piperidinol](/img/structure/B5640384.png)
![N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]isonicotinamide](/img/structure/B5640396.png)
![N-[(3-benzyl-1,2,4-oxadiazol-5-yl)methyl]-1-methyl-2-azepanecarboxamide](/img/structure/B5640403.png)
![(1S*,5R*)-3-[(5-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]-6-(pyridin-2-ylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5640407.png)